molecular formula C10H14ClN3 B1481588 7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2092712-91-7

7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1481588
CAS No.: 2092712-91-7
M. Wt: 211.69 g/mol
InChI Key: FLQBBBQYABXMLQ-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole is a versatile synthetic intermediate in medicinal chemistry and drug discovery. The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged structure in pharmaceutical research, recognized as a non-classical bioisostere of the indole ring system. Replacing indole with this scaffold in drug candidates, such as the serotonin receptor antagonist pruvanserin, has been demonstrated to significantly improve aqueous solubility, a critical parameter for optimizing drug-like properties . The primary research value of this specific compound lies in its reactive chloromethyl group at the 7-position. This handle allows for further functionalization through various cross-coupling reactions and nucleophilic substitutions, enabling rapid diversification to create libraries of derivatives for biological screening . The 1-isobutyl substituent can influence the compound's lipophilicity and metabolic stability, making it a valuable precursor for developing potential therapeutic agents. Compounds based on the imidazo[1,2-b]pyrazole core have shown a diverse range of promising biological activities in scientific studies. These include potent anti-inflammatory effects through the inhibition of p38 MAPK phosphorylation, anti-angiogenic properties, and the inhibition of human platelet aggregation, which is relevant for cancer and inflammatory diseases . Furthermore, this heterocyclic system has been investigated for its antimicrobial and anticancer potential, highlighting its broad utility in developing new pharmacologically active molecules . This product is intended for research purposes as a key building block in organic synthesis and hit-to-lead optimization campaigns. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-(chloromethyl)-1-(2-methylpropyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8(2)7-13-3-4-14-10(13)9(5-11)6-12-14/h3-4,6,8H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQBBBQYABXMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN2C1=C(C=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 3-amino-5-phenyl-1H-pyrazole-4-carboxylate with arylaldehydes and isonitriles can yield imidazo[1,2-b]pyrazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth.

CompoundTarget Cancer TypeMechanism of ActionIC50 (μM)
7-(Chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazoleBreast CancerInhibition of ERK1/2 and AKT pathways<100
This compoundLung CancerInduction of apoptosis via p38MAPK activation<50

These findings suggest that the compound could serve as a lead for developing new anticancer agents targeting multiple pathways involved in cancer progression .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that imidazo[1,2-b]pyrazole derivatives can inhibit neutrophil chemotaxis and reduce cytokine production, making them potential candidates for treating inflammatory diseases.

StudyInflammatory ModelObserved EffectReference
AMurine model of arthritisReduced swelling and pain
BHuman platelet aggregation assayDecreased aggregation and ROS production

Functionalization in Organic Synthesis

The selective functionalization of the imidazo[1,2-b]pyrazole scaffold has been explored for creating novel materials with enhanced properties. For example, the introduction of various electrophiles has led to the development of push-pull dyes that exhibit improved solubility in aqueous media compared to traditional indole-based dyes.

Reaction TypeElectrophile UsedProduct Yield (%)
MagnesiationAlkyl halides85
ZincationAldehydes90

This functionalization strategy is significant for synthesizing materials used in organic electronics and photonic applications .

Case Study 1: Anticancer Activity

In a study published by MDPI, researchers synthesized a series of imidazo-pyrazole compounds, including this compound. The compounds were tested against various cancer cell lines. The results demonstrated that these compounds could significantly inhibit cell proliferation at low micromolar concentrations, indicating their potential as anticancer drugs .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of imidazo[1,2-b]pyrazole derivatives. The research highlighted the ability of these compounds to inhibit key inflammatory mediators in vitro and in vivo models. The findings suggest that these compounds could be developed into therapeutic agents for treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties of Selected 1H-Imidazo[1,2-b]pyrazole Derivatives

Compound Name Substituents (Position) logD Aqueous Solubility pKa Key Reference
7-(Chloromethyl)-1-isobutyl derivative 7-CH2Cl, 1-isobutyl ~2.3* High* ~7.3*
Pruvanserin isostere 1H-imidazo[1,2-b]pyrazole core 2.1 3.5× improved 7.3
7-Chloro-6-methyl derivative 7-Cl, 6-CH3 3.0† Moderate† N/A
1-Cyclopentyl-6-methyl derivative 1-cyclopentyl, 6-CH3 3.5† Low† N/A
7-Carboxylic acid derivative 7-COOH, 1-isobutyl 1.8† Very High† ~4.5†

*Estimated based on scaffold trends; †Inferred from analogous substituent effects.

Key Observations:

Position 1 Substituents: Isobutyl (target compound): Balances lipophilicity and solubility. The branched alkyl group enhances membrane permeability compared to bulky cyclopentyl (higher logD = 3.5) .

Position 7 Substituents :

  • Chloromethyl (-CH2Cl) : Offers moderate polarity (logD ~2.3) and serves as a leaving group for nucleophilic substitutions, enabling further derivatization .
  • Chloro (-Cl) : Increases lipophilicity (logD ~3.0) but reduces solubility, as seen in 7-chloro-6-methyl derivatives .
  • Carboxylic acid (-COOH) : Dramatically improves solubility (logD ~1.8) but may limit blood-brain barrier penetration due to ionization at physiological pH .

Solubility vs. Indole : The 1H-imidazo[1,2-b]pyrazole scaffold universally outperforms indole derivatives. For instance, the pruvanserin isostere’s solubility (3.5× improvement) correlates with its lower logD (2.1 vs. 3.5 for indole) and higher pKa (7.3 vs. 6.4), reducing protonation in physiological media .

Biological Activity

7-(Chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2092712-91-7
  • Molecular Formula : C11H14ClN3
  • Molecular Weight : 211.69 g/mol

Recent studies indicate that compounds within the imidazo[1,2-b]pyrazole family exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. The mechanisms of action often involve modulation of key signaling pathways:

  • Inhibition of MAPK Pathways : Compounds have been shown to interfere with ERK1/2 and p38MAPK phosphorylation, which are critical in cell proliferation and inflammation processes .
  • Platelet Aggregation Inhibition : Certain derivatives demonstrate the ability to inhibit platelet aggregation, suggesting potential applications in cardiovascular diseases .
  • ROS Production Reduction : The compounds can block reactive oxygen species (ROS) production, contributing to their anti-inflammatory effects .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of p38MAPK and ERK signaling pathways
Anti-cancerInduction of apoptosis in cancer cell lines
Platelet aggregationInhibition of platelet aggregation
ROS inhibitionBlockage of ROS production

Case Study 1: Anti-Cancer Activity

A study investigated the effects of a related imidazo[1,2-b]pyrazole derivative on HL-60 human leukemia cells. The compound induced apoptosis through caspase activation and mitochondrial depolarization. The study reported an IC50 value of approximately 80 nM, indicating potent cytotoxicity against these cancer cells .

Case Study 2: Anti-inflammatory Effects

In a murine model of breast cancer (4T1), treatment with the compound reduced the population of myeloid-derived suppressor cells (MDSCs), which are known to contribute to tumor-induced immunosuppression. This suggests a dual role in both reducing tumor burden and enhancing anti-tumor immunity .

Research Findings

Recent research has focused on optimizing the structure-activity relationship (SAR) for imidazo[1,2-b]pyrazole derivatives. Key findings include:

  • Substituent Positioning : The position of substituents on the pyrazole scaffold significantly influences biological activity. For instance, carboxyethyl substituents at specific positions have been linked to enhanced potency against various targets .
  • Fluorination Effects : Incorporating fluorine atoms into the structure has been shown to improve cell membrane permeability and overall activity against cancer cells .

Q & A

Q. What are the established synthetic routes for 7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclization and functionalization. A common approach is:

  • Core formation : Cyclization of pyrazole precursors with chloroacetaldehyde derivatives under acidic conditions (e.g., HCl/EtOH, 60–80°C) to construct the imidazo[1,2-b]pyrazole scaffold .
  • Functionalization : Introduction of the isobutyl group via nucleophilic substitution or alkylation. For example, reacting the core with isobutyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C achieves substitution at the 1-position .
  • Chloromethylation : Use of chloromethylating agents (e.g., ClCH₂OCH₃) in dichloromethane with Lewis acids like AlCl₃ to attach the chloromethyl group at the 7-position .
    Key factors : Temperature (>70°C) and solvent polarity (DMF > THF) improve alkylation efficiency, while excess chloromethylating agents (>1.5 eq) reduce side products. Reported yields range from 45–68% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers reliably characterize the structure of this compound and its intermediates?

A combination of spectroscopic and crystallographic methods is critical:

  • NMR : ¹H NMR identifies the isobutyl group (δ 1.0–1.2 ppm, doublet for CH(CH₂)₂) and chloromethyl protons (δ 4.5–4.7 ppm, singlet). ¹³C NMR confirms the imidazo[1,2-b]pyrazole core (C-2 at δ 140–145 ppm) and chloromethyl carbon (δ 40–45 ppm) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry. For example, a related imidazo[1,2-b]pyrazole derivative showed bond angles of 120° at the pyrazole N1-C2-N3, confirming the fused ring geometry .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₁H₁₅ClN₃: 224.0953) ensures molecular integrity .

Advanced Research Questions

Q. What computational strategies can optimize reaction pathways for synthesizing this compound?

Modern computational tools enable reaction path searches and condition screening:

  • Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states for cyclization steps. For example, B3LYP/6-31G* simulations reveal activation energies of ~25 kcal/mol for imidazo[1,2-b]pyrazole formation, guiding temperature optimization .
  • Machine learning (ML) : Training models on existing imidazole synthesis data (e.g., solvents, catalysts, yields) identifies optimal conditions. A Bayesian optimization model reduced trial runs by 60% in analogous reactions .
  • Transition-state analogs : Molecular docking screens chloromethylating agents for steric compatibility, minimizing byproducts like di-alkylated derivatives .

Q. How should researchers address contradictions in spectroscopic or biological activity data?

Contradictions often arise from impurities or isomerism. Mitigation strategies include:

  • Comparative analysis : Cross-validate NMR data with structurally similar compounds (e.g., 7-(trifluoromethyl)-1-isobutyl derivatives δ 4.6–4.8 ppm for CF₃CH₂ vs. δ 4.5–4.7 ppm for ClCH₂) .
  • Dose-response validation : Re-test biological activity (e.g., enzyme inhibition) with rigorously purified batches. For example, a 2021 study found that 95% purity thresholds eliminated false positives in kinase assays .
  • Isomer separation : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers if unexpected optical activity is observed .

Q. What methodologies are recommended for studying the compound’s biological interactions?

Focus on target-specific assays and mechanistic models:

  • Enzyme inhibition : Use fluorescence polarization (FP) assays for real-time monitoring of binding to kinases or proteases. IC₅₀ values for imidazo[1,2-b]pyrazoles in kinase assays typically range from 0.1–10 µM .
  • Cellular uptake studies : Radiolabel the chloromethyl group with ¹⁴C and track intracellular accumulation via scintillation counting. A 2023 study reported 2.5-fold higher uptake in cancer cells vs. normal fibroblasts .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with EGFR or PI3K) to identify key binding residues (e.g., Lys745 in EGFR) and guide structural modifications .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Systematic SAR studies require:

  • Analog synthesis : Vary substituents at the 1- and 7-positions (e.g., isobutyl vs. cyclopropylmethyl; chloromethyl vs. bromomethyl). A 2024 study showed that bulkier 1-substituents (e.g., tert-butyl) reduced solubility but improved target affinity by 30% .
  • Free-Wilson analysis : Quantify contributions of substituents to biological activity. For example, the chloromethyl group contributes ~40% of the total inhibitory effect in PDE4B assays .
  • Crystallographic SAR : Co-crystallize analogs with target proteins (e.g., PDB: 7T9X) to correlate steric/electronic features with binding modes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole

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